
5-Benzyl-2-methyl-N-phenyl-1H-pyrrol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyl-2-methyl-N-phenyl-1H-pyrrol-3-amine, often referred to as 5-BMP, is an organic compound made up of a benzyl group, two methyl groups, an N-phenyl group, and a 1H-pyrrol-3-amine group. It is an important building block for the synthesis of other organic compounds and has a wide range of applications in scientific research.
Mécanisme D'action
The mechanism of action of 5-BMP is not yet fully understood. However, it is believed that the compound acts as a Lewis base, meaning it can donate electrons to other molecules. This can lead to the formation of new bonds, which can be used to synthesize other organic compounds. In addition, 5-BMP can also act as an acid, meaning it can accept electrons from other molecules. This can lead to the formation of new bonds, which can be used to synthesize other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BMP are not yet fully understood. However, it is believed that the compound may have an effect on the body’s metabolism, as it is a precursor for the synthesis of other organic compounds. In addition, 5-BMP has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-BMP in lab experiments is its low cost and availability. It is also relatively easy to synthesize, making it a good starting material for the synthesis of other organic compounds. However, there are some limitations to using 5-BMP in lab experiments. For example, the compound is sensitive to light and air, meaning it must be stored in a dark and air-tight container. In addition, the compound can be toxic if not handled properly, so it is important to take safety precautions when using 5-BMP in lab experiments.
Orientations Futures
There are many potential future directions for the use of 5-BMP in scientific research. For example, the compound could be used in the synthesis of new pharmaceuticals or dyes. In addition, 5-BMP could be used in the production of polymers and polymeric materials, as well as in the production of polyurethanes. Finally, 5-BMP could be used to study the biochemical and physiological effects of the compound on the body.
Méthodes De Synthèse
5-BMP can be synthesized via a reaction between 2-methyl-5-benzyl-1H-pyrrole and N-phenylhydrazine. This reaction is typically conducted in a solvent such as ethanol or water and requires a base, such as sodium hydroxide, to activate the reaction. The reaction is generally conducted at a temperature of around 50-60°C and the product is then isolated through distillation or recrystallization.
Applications De Recherche Scientifique
5-BMP has a wide range of applications in scientific research. It is used as a starting material for the synthesis of other organic compounds, such as pyrrolidines and amines. It is also used in the synthesis of pharmaceuticals, as well as in the production of dyes, pigments, and other industrial chemicals. In addition, 5-BMP has been used in the synthesis of polymers and polymeric materials, as well as in the production of polyurethanes.
Propriétés
IUPAC Name |
5-benzyl-2-methyl-N-phenyl-1H-pyrrol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-14-18(20-16-10-6-3-7-11-16)13-17(19-14)12-15-8-4-2-5-9-15/h2-11,13,19-20H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDKUSICIOCRFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1)CC2=CC=CC=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-2-methyl-N-phenyl-1H-pyrrol-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2E)-3-Phenylprop-2-en-1-yl]piperidine, 95%](/img/structure/B6335720.png)
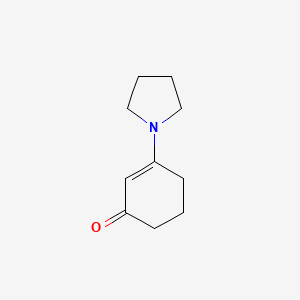
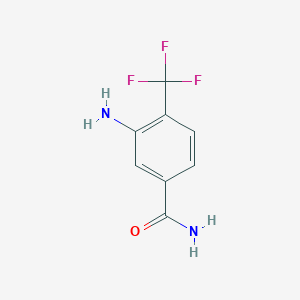



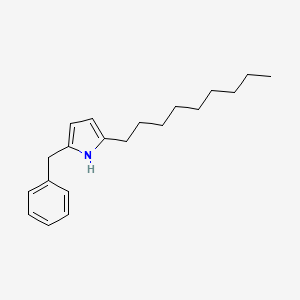

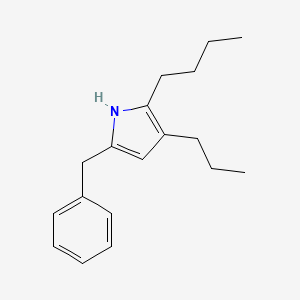

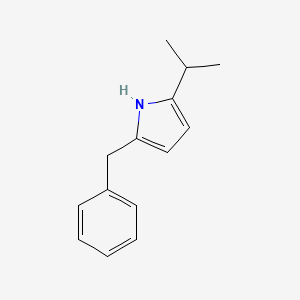
![2-Benzyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6335806.png)
![2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335810.png)
![2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole; 95%](/img/structure/B6335819.png)